3-Bromocarbazole

Beschreibung

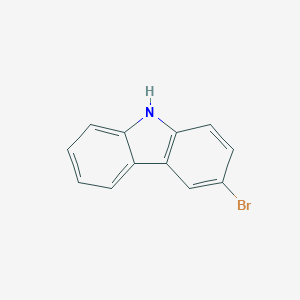

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBWKAYPXIIVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936072 | |

| Record name | 3-Bromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-95-6 | |

| Record name | 9H-Carbazole, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1592-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromocarbazole from Carbazole and N-Bromosuccinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromocarbazole, a crucial intermediate in the development of organic electronic materials and pharmaceuticals.[1] The synthesis involves the regioselective bromination of carbazole (B46965) using N-bromosuccinimide (NBS) as the brominating agent. This document details the experimental protocols, summarizes key quantitative data, and illustrates the experimental workflow.

Core Synthesis Data

The synthesis of this compound from carbazole and NBS can be achieved under various conditions, leading to a range of reported yields and reaction times. The data presented below is a summary from multiple sources to provide a comparative overview.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dimethylformamide (DMF) | Ethyl Acetate (B1210297) | Chloroform (B151607) |

| Temperature | 0 °C to Room Temperature | 0 °C | Room Temperature |

| Carbazole:NBS Molar Ratio | ~1:1 | 1:1 to 1:1.3 | Not Specified |

| Reaction Time | 2 - 24 hours | 2 - 4 hours | 30 minutes |

| Crude Yield | Not Specified | 94.25% - 96.73% | Not Specified |

| Recrystallized Yield | 47% - 72% | 74.96% - 80.96% | Not Specified |

| Purification Method | Precipitation in water, recrystallization from chloroform or ethanol (B145695).[2][3] | Filtration, washing with 40% aq. NaOH, recrystallization from ethanol.[4] | Not Specified |

Reaction Mechanism

The bromination of carbazole with NBS proceeds via an electrophilic aromatic substitution mechanism. The electron-donating nature of the nitrogen atom in the carbazole ring activates the aromatic system, directing the substitution primarily to the 3 and 6 positions.[5] By controlling the stoichiometry of NBS, selective mono-bromination at the 3-position can be achieved.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound.

Protocol 1: Synthesis in Dimethylformamide (DMF)

This protocol is adapted from procedures described in ChemicalBook.

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate or Dichloromethane

-

Sodium sulfate

-

Ethanol or Chloroform for recrystallization

Procedure:

-

Dissolve carbazole (e.g., 1g, 5.96 mmol) in DMF (15 mL) in a round-bottom flask at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NBS (e.g., 1.1g, 5.98 mmol) in DMF dropwise to the carbazole solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into distilled water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with distilled water.

-

Dissolve the crude solid in ethyl acetate or dichloromethane, and dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from ethanol or chloroform to yield pure this compound as a white solid.

Protocol 2: Synthesis in Ethyl Acetate

This protocol is based on a method described in a Google Patent.

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS)

-

Ethyl acetate

-

40% aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

Ethanol for recrystallization

Procedure:

-

In a four-hole flask equipped with a magnetic stirrer and thermometer, dissolve carbazole (e.g., 50.14g, 0.30 mol) in 200 mL of ethyl acetate at room temperature.

-

Cool the solution to 0 °C.

-

Slowly add a solution of NBS (e.g., 53.43g, 0.30 mol) in 100 mL of ethyl acetate dropwise over 2 to 4 hours while maintaining the temperature at 0 °C.

-

Monitor the reaction to completion using TLC.

-

Filter the reaction mixture.

-

Wash the filtrate with a 40% aqueous sodium hydroxide solution and then separate the organic layer.

-

Remove the ethyl acetate from the organic layer by evaporation to obtain the solid crude product.

-

Recrystallize the crude product from ethanol, filter, and dry to obtain pure this compound.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the components.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Key components and conditions for this compound synthesis.

References

Spectroscopic Characterization of 3-Bromocarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromocarbazole, a key intermediate in the synthesis of pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1][2] This document details the expected spectroscopic data, provides comprehensive experimental protocols for its characterization, and visualizes key experimental workflows.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including predicted and experimentally determined values.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3450 | Strong, Sharp | N-H Stretch | Secondary Amine |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| ~1600 | Strong | C=C Stretch | Aromatic Ring |

| ~1390 | Medium | N-H Bend | Secondary Amine |

| ~1250 | Medium | C-N Stretch | Aromatic Amine |

| Below 850 | Strong | C-H Bend (out-of-plane) | Aromatic |

| Below 700 | Medium-Strong | C-Br Stretch | Aryl Halide |

Note: The data in this table are predicted based on the characteristic infrared absorption frequencies of the functional groups present in this compound.[3]

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Solvent | Electronic Transition |

| 200-400 nm | Ethanol (B145695) or Dichloromethane (B109758) | π → π* |

Note: The absorption maxima are predicted based on the electronic transitions of the carbazole (B46965) aromatic system. Specific λmax values can be influenced by the solvent used.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.42 | s | - | N-H |

| 8.34 | bs | - | H-4 |

| 8.15 | d | 7.8 | H-5 |

| 7.48 | d | 8.2 | H-2 |

| 7.45 | m | - | H-1, H-6, H-7, H-8 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 140-138 | C4a, C4b |

| 128-126 | C8a, C9a |

| 125-118 | C1, C5, C6, C7, C8 |

| 115-110 | C2, C4 |

| 112-108 | C3 |

Note: The data in this table are predicted based on typical chemical shift ranges for substituted carbazoles.[4]

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion |

| 246 | [M]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic infrared absorption bands.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Place approximately 50 mg of solid this compound into a clean, dry vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid completely.

-

Using a pipette, carefully deposit a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

-

-

Instrument Setup:

-

Perform a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor.

-

Set the instrument parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

-

Data Acquisition:

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the infrared spectrum of the sample.

-

-

Data Analysis:

-

Process the spectrum to identify the wavenumbers of the absorption peaks.

-

Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups expected in this compound (N-H, aromatic C-H, C=C, C-N, and C-Br).

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or dichloromethane) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Data Acquisition:

-

Place the reference cuvette in the reference beam path.

-

Rinse and fill a second quartz cuvette with the sample solution and place it in the sample beam path.

-

Acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition (¹H NMR):

-

Acquire the ¹H NMR spectrum using standard parameters for a small organic molecule.

-

Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

For ¹H NMR, analyze the chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) to assign the signals to specific protons in the molecule.

-

For ¹³C NMR, analyze the chemical shifts to assign the signals to the individual carbon atoms.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Infuse the sample solution directly into the ion source at a constant flow rate.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule or the molecular ion.

-

Scan a mass-to-charge (m/z) range that includes the expected molecular weight of this compound (246.1 g/mol ).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺).

-

Analyze the isotopic pattern, which will show the characteristic presence of bromine (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes).

-

Visualizations

Synthesis of this compound: A Workflow Diagram

The synthesis of this compound is typically achieved through the electrophilic bromination of carbazole using N-bromosuccinimide (NBS). The following diagram illustrates this common synthetic workflow.

Caption: A workflow diagram illustrating the synthesis of this compound.

Spectroscopic Analysis Logical Flow

This diagram outlines the logical progression of spectroscopic analyses to confirm the identity and structure of a synthesized compound like this compound.

Caption: A logical flow for the spectroscopic confirmation of this compound.

References

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Bromocarbazole

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromocarbazole, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the structural elucidation of this compound through detailed interpretation of its proton NMR data, presents a standard experimental protocol for data acquisition, and visualizes the molecular structure for clarity.

Data Presentation: 1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound was analyzed to determine the chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton. The data, acquired in deuterated chloroform (B151607) (CDCl3) at 400 MHz, is summarized in the table below. The proton numbering corresponds to the chemical structure provided in the subsequent section.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-9 (N-H) | ~8.10 | br s | - | 1H |

| H-4 | ~8.25 | d | ~1.9 | 1H |

| H-5 | ~8.12 | d | ~7.8 | 1H |

| H-1 | ~7.51 | d | ~8.2 | 1H |

| H-2 | ~7.35 | dd | ~8.2, ~1.9 | 1H |

| H-8 | ~7.45 | d | ~8.1 | 1H |

| H-6 | ~7.42 | ddd | ~8.1, ~7.1, ~1.0 | 1H |

| H-7 | ~7.26 | ddd | ~7.8, ~7.1, ~1.0 | 1H |

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the sample concentration and purity.

Structural Elucidation and Signal Assignment

The chemical structure of this compound dictates a specific pattern in its 1H NMR spectrum. The bromine atom at the C-3 position and the carbazole (B46965) nitrogen atom significantly influence the electronic environment of the aromatic protons, leading to distinct chemical shifts and coupling patterns.

The proton H-4 is the most downfield of the aromatic signals, appearing as a doublet due to ortho-coupling with H-2. The H-5 proton, being in a peri position to the nitrogen, is also shifted downfield and appears as a doublet due to ortho-coupling with H-6. The protons H-1 and H-8 are observed as doublets due to ortho-coupling with H-2 and H-7, respectively. The H-2 proton appears as a doublet of doublets, being coupled to both H-1 (ortho-coupling) and H-4 (meta-coupling). The protons H-6 and H-7 appear as complex multiplets (doublet of doublet of doublets) due to ortho-coupling with each other and with H-5 and H-8, respectively, as well as a smaller meta-coupling. The broad singlet corresponding to the N-H proton (H-9) is typically observed at a downfield chemical shift.

Experimental Protocols

A detailed methodology for the acquisition of the 1H NMR spectrum of this compound is provided below. This protocol is a standard procedure for the analysis of solid organic compounds.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity, dry this compound powder.

-

Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Solubilization: Gently agitate or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming can be applied.

-

Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrument: A 400 MHz NMR spectrometer is suitable for obtaining a well-resolved spectrum.

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all the signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the 1H NMR analysis of this compound.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Bromo-9H-carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Crystallographic Data Summary

The crystal structure of 3-Bromo-9-ethyl-9H-carbazole has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 3-Bromo-9-ethyl-9H-carbazole[1][2][3]

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂BrN |

| Formula Weight | 274.16 |

| Temperature | 293 K |

| Wavelength | 0.71075 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 15.263 (16) Å |

| b | 7.745 (8) Å |

| c | 20.41 (2) Å |

| Volume | 2413 (5) ų |

| Z | 8 |

| Calculated Density | 1.509 Mg/m³ |

| Absorption Coefficient (μ) | 3.39 mm⁻¹ |

| F(000) | 1104 |

| Data Collection | |

| Diffractometer | Rigaku XtaLAB mini |

| Reflections Collected | 8316 |

| Independent Reflections | 2721 [R(int) = 0.056] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2721 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.078 |

| wR indices (all data) | wR2 = 0.236 |

| Largest diff. peak and hole | 1.37 and -0.46 e.Å⁻³ |

Molecular and Crystal Structure Insights

The molecule of 3-bromo-9-ethyl-9H-carbazole consists of a planar carbazole (B46965) ring system substituted with a bromine atom at the 3-position and an ethyl group at the 9-position (the nitrogen atom). The tricyclic carbazole system is essentially planar, with a root-mean-square deviation of 0.026 Å.[1][2][3] The carbon atoms of the ethyl group, however, deviate from this plane.

In the crystal, molecules are linked by C—H⋯π interactions, which are shorter than the sum of the van der Waals radii, indicating their significance in the crystal packing.[1][2][3]

Experimental Protocols

Synthesis of 3-Bromo-9-ethyl-9H-carbazole[1][2]

-

Reaction Setup: 9-ethyl-carbazole (1.00 g, 5.12 mmol) was dissolved in 10 ml of N,N-dimethylformamide (DMF).

-

Bromination: A solution of N-bromosuccinimide (NBS) (0.911 g, 5.12 mmol) in 10 ml of DMF was added to the 9-ethyl-carbazole solution.

-

Reaction Conditions: The reaction mixture was stirred at room temperature for 24 hours. The completion of the reaction was monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture was poured into a large volume of ice-water and extracted with ethyl acetate.

-

Purification: The combined organic layers were dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure using a rotary evaporator.

-

Crystallization: The crude product was crystallized from methanol (B129727) to yield white, needle-like crystals of 3-Bromo-9-ethyl-9H-carbazole.

Single-Crystal X-ray Diffraction[1][2][3]

-

Crystal Selection: A suitable single crystal of 3-Bromo-9-ethyl-9H-carbazole with dimensions of 0.40 × 0.09 × 0.08 mm was selected and mounted on a Rigaku XtaLAB mini diffractometer.[1]

-

Data Collection: X-ray diffraction data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71075 Å).[4] A total of 8316 reflections were measured.[1]

-

Data Reduction: The collected data were processed using the CrystalClear-SM Expert software.[1] A multi-scan absorption correction was applied.

-

Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of 3-Bromo-9-ethyl-9H-carbazole.

Caption: Experimental workflow for the crystal structure determination of 3-Bromo-9-ethyl-9H-carbazole.

References

In-Depth Technical Guide on the Photophysical Properties of 3-Bromocarbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) and its derivatives have emerged as a significant class of heterocyclic aromatic compounds, garnering substantial interest in the fields of materials science, medicinal chemistry, and drug development. Their rigid, π-conjugated structure imparts favorable charge transport properties and high thermal stability, making them ideal candidates for organic electronic materials. Among the various functionalized carbazoles, 3-bromocarbazole derivatives have attracted considerable attention due to the unique influence of the bromine substituent on their photophysical and electronic properties. The heavy atom effect of bromine can enhance intersystem crossing, leading to interesting phosphorescent and thermally activated delayed fluorescence (TADF) characteristics. This technical guide provides a comprehensive overview of the core photophysical properties of this compound derivatives, summarizing key quantitative data, detailing experimental protocols for their characterization, and illustrating the fundamental relationships between their chemical structure and photophysical behavior.

Data Presentation: Photophysical Properties of this compound Derivatives

The following tables summarize key photophysical data for a selection of this compound derivatives, providing a comparative overview of their absorption, emission, and excited-state properties.

Table 1: Photophysical Properties of this compound and its N-Substituted Derivatives in Solution

| Compound | Solvent | λabs (nm) | λem (nm) | ΦF | τF (ns) | Reference |

| This compound | Acetonitrile | 295, 328, 342 | 350, 365 | 0.35 | 8.5 | [1] |

| 3-Bromo-9-methylcarbazole | Acetonitrile | 298, 332, 345 | 353, 368 | 0.42 | 9.8 | [1] |

| 3-Bromo-9-phenylcarbazole | Acetonitrile | 300, 335, 348 | 355, 370 | 0.50 | 10.2 | [1] |

| 3-Bromo-9-benzylcarbazole | Acetonitrile | 297, 330, 343 | 352, 367 | 0.40 | 9.5 | [1] |

Table 2: Photophysical Properties of Di- and Tri-substituted Bromocarbazole Derivatives in Solution

| Compound | Solvent | λabs (nm) | λem (nm) | ΦF | τF (ns) | Reference |

| 3,6-Dibromocarbazole | Acetonitrile | 303, 338, 352 | 360, 378 | 0.25 | 6.2 | [1] |

| 3,6-Dibromo-9-octylcarbazole | Dichloromethane | 305, 340, 355 | 365, 382 | - | - | |

| 1,3,6-Tribromo-9-ethylcarbazole | THF | - | - | - | - | |

| 3,6-Di(fluoren-9-yl)-9-octyl-9H-carbazole | Toluene | 315, 380 | 410 | - | - |

Note: '-' indicates data not reported in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound derivatives.

Synthesis of this compound Derivatives

General Procedure for Bromination using N-Bromosuccinimide (NBS):

A common method for the synthesis of this compound involves the electrophilic bromination of carbazole using N-bromosuccinimide (NBS).

-

Reaction Setup: Dissolve the starting carbazole derivative in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add a solution of NBS (typically 1.1 equivalents for mono-bromination) in the same solvent to the carbazole solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to obtain the pure this compound derivative.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

-

Sample Preparation: Dissolve the this compound derivative in a UV-grade solvent (e.g., dichloromethane, toluene, THF) to a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M. The solution is then placed in a quartz cuvette with a defined path length (usually 1 cm).

-

Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer, plotting absorbance versus wavelength. The wavelength of maximum absorbance (λabs) is then identified from the spectrum.

Steady-State Fluorescence Spectroscopy

This method is used to measure the emission spectrum of a compound after it has been excited by light.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, with the absorbance at the excitation wavelength typically kept below 0.1 to minimize inner-filter effects.

-

Measurement: Excite the sample at a specific wavelength (usually at or near the λabs) and record the fluorescence emission spectrum. The wavelength of maximum emission (λem) is determined from this spectrum.

Fluorescence Quantum Yield (ΦF) Measurement

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The absolute method using an integrating sphere is the most accurate.

-

Instrumentation: Utilize a fluorescence spectrometer equipped with an integrating sphere.

-

Measurement Procedure:

-

Blank Measurement: Record the spectrum of the empty integrating sphere (or with a cuvette containing only the solvent) with the excitation beam passing through it.

-

Sample Measurement (Indirect Excitation): Place the sample cuvette inside the integrating sphere but out of the direct path of the excitation beam. Record the emission spectrum.

-

Sample Measurement (Direct Excitation): Place the sample cuvette directly in the path of the excitation beam and record the combined spectrum of scattered excitation light and sample emission.

-

-

Calculation: The quantum yield is calculated from the integrated intensities of the scattered excitation light and the sample's emission spectrum, correcting for the spectral response of the detection system.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime Measurement)

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τF).

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a streak camera coupled to a spectrometer.

-

Procedure: Excite the sample with a picosecond or femtosecond pulsed laser. The instrument then measures the fluorescence emission as a function of time after the excitation pulse.

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s).

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states on ultrafast timescales.

-

Experimental Setup:

-

Pump Beam: A high-intensity laser pulse (the "pump") is used to excite the sample to a higher electronic state.

-

Probe Beam: A lower-intensity, broadband "probe" pulse (often a white-light continuum) is passed through the sample at a variable time delay after the pump pulse.

-

-

Measurement: The change in absorbance of the probe beam (ΔA) is measured as a function of wavelength and time delay. This provides a three-dimensional data set of ΔA versus wavelength and time.

-

Data Analysis: The TA spectra reveal the formation and decay of transient species, such as excited singlet states, triplet states, and charge-transfer states, allowing for the determination of their lifetimes and spectral signatures.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of this compound derivatives.

References

Electrochemical properties of 3-Bromocarbazole compounds

An In-depth Technical Guide to the Electrochemical Properties of 3-Bromocarbazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electrochemical properties of this compound and its derivatives. These compounds serve as fundamental building blocks in the synthesis of advanced functional materials for applications ranging from organic electronics to sensing. Understanding their electrochemical behavior, including redox potentials and frontier molecular orbital energy levels, is critical for the rational design of novel materials with tailored properties.

Introduction to Carbazole (B46965) Electrochemistry

Carbazole and its derivatives are a well-established class of electron-rich heterocyclic aromatic compounds. Their rigid structure, high thermal stability, and excellent hole-transporting capabilities have made them indispensable in materials science.[1] The nitrogen atom within the carbazole core is electroactive, meaning it can be reversibly oxidized.[2] This fundamental property is the cornerstone of their utility in electronic devices.

The introduction of a bromine atom at the 3-position of the carbazole scaffold, creating this compound, provides a versatile synthetic handle. It allows for further functionalization through various cross-coupling reactions, enabling precise tuning of the molecule's electronic and photophysical properties. The electron-withdrawing nature of the bromine atom itself influences the core's electrochemistry, typically making the compound more difficult to oxidize compared to unsubstituted carbazole.[2]

Core Electrochemical Data of this compound and Derivatives

The electrochemical characteristics of a material, such as its oxidation and reduction potentials, directly relate to its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters govern charge injection, transport, and the electrochemical stability of a material. Cyclic voltammetry (CV) is the primary technique used to probe these properties.[3]

The data presented below summarizes key electrochemical parameters for this compound and several illustrative derivatives. The HOMO and LUMO levels are often estimated from the onset potentials of oxidation and reduction using empirical formulas relative to a known standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.[4]

| Compound Name | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | E_g (eV) | Reference |

| 9-Phenyl-3,6-dibromocarbazole | +1.53 | - | - | - | - | |

| 9-Phenyl-3-bromocarbazole | +1.49 | - | - | - | - | |

| 2-(N-hexylcarbazol-3'-yl)-4-formylpyridine | 0.55 (quasi-rev), 0.84 (rev) | -1.86 (irrev) | - | - | - | |

| 2-(N-hexylcarbazol-3'-yl)-5-formylpyridine | 0.71 (quasi-rev), 0.99 (rev) | -1.93 (irrev) | - | - | - | |

| Poly(3,6-di(2-thienyl)carbazole) | 0.82 (onset) | - | -5.22 | - | - |

Note: Potentials are often reported versus different reference electrodes (e.g., Ag/AgCl, SCE). For comparison, values should be converted to a common standard like Fc/Fc⁺. The HOMO/LUMO values are calculated estimates based on the electrochemical data.

Electropolymerization of Carbazole Derivatives

A key feature of carbazole derivatives is their ability to undergo oxidative electropolymerization to form stable, electroactive polymer films on an electrode surface. This process is fundamental to the development of electrochromic devices and sensors.

The mechanism involves the initial oxidation of the carbazole monomer to form a radical cation. Two of these radical cations then couple, typically at the 3- and 6-positions, which are the most electronically reactive sites. Subsequent loss of two protons re-aromatizes the system, forming a dimer which can then be further oxidized and coupled to propagate the polymer chain. The presence of a bromine atom at the 3-position effectively blocks polymerization at that site, forcing coupling to occur at other available positions, a strategy often used to control polymer structure.

References

An In-depth Technical Guide on the Solubility of 3-Bromocarbazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-Bromocarbazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative information from chemical suppliers and synthesis reports. Furthermore, it furnishes a detailed, standard experimental protocol for the quantitative determination of solubility, intended to guide researchers in obtaining precise measurements for applications in synthesis, purification, and formulation.

Theoretical Solubility Profile of this compound

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates the polarity and intermolecular forces of the solute and the solvent. The structure of this compound features a large, rigid, and predominantly nonpolar carbazole (B46965) ring system. The presence of the nitrogen atom and the bromine atom introduces some polarity.

-

Nonpolar Portion: The fused aromatic rings constitute a large, nonpolar surface area, suggesting good solubility in nonpolar or moderately polar solvents that can engage in π-π stacking and van der Waals interactions.

-

Polar Portion: The secondary amine within the carbazole ring can act as a hydrogen bond donor, while the nitrogen and the electronegative bromine atom can act as hydrogen bond acceptors. This suggests potential solubility in polar solvents.

Based on this structure, this compound is expected to be sparingly soluble in water but soluble in many common organic solvents[1][2][3]. Recrystallization, a common purification method for this compound, relies on its differential solubility in a given solvent at high and low temperatures[1].

Qualitative and Quantitative Solubility Data

A thorough review of scientific literature and chemical supplier data indicates a lack of published quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound. However, qualitative solubility can be inferred from various synthesis and purification procedures reported for the compound. The following table summarizes this available information.

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent Class | Solvent Name | Qualitative Solubility | Source Citation(s) |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble. Used as a reaction solvent for the synthesis of this compound. | [1][4] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Predicted to be soluble. DMSO is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds. | [5][6][7] | |

| Tetrahydrofuran (THF) | Soluble. Used as a reaction solvent for the synthesis of this compound. | [8][9] | |

| Chlorinated | Dichloromethane (DCM) | Soluble. Used to dissolve the compound after precipitation during synthesis workup. | [1][3] |

| Chloroform | Soluble. Mentioned as a solvent for the compound and used for recrystallization. | [2][4] | |

| Polar Protic | Methanol | Soluble. | [2][10] |

| Ethanol | Soluble, particularly when heated. Commonly used for recrystallization, indicating higher solubility at boiling temperatures. | [1][3] | |

| Nonpolar/Weakly Polar | Ethyl Acetate | Soluble. Used in combination with hexane (B92381) for recrystallization. | [1][4] |

| Toluene | Predicted to be soluble, especially with heating, due to its aromatic nature which facilitates interaction with the carbazole ring system. | ||

| Hexane | Sparingly soluble to insoluble at room temperature. Used as an anti-solvent in recrystallization with ethyl acetate, implying low solubility. | [4] | |

| Aqueous | Water | Slightly soluble to insoluble. Described as "sparingly soluble" or "slightly soluble in water." Precipitation from aqueous mixtures is a key step in its synthesis. | [1][2][8][11][12] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The isothermal shake-flask method followed by gravimetric analysis is a reliable and commonly used technique.[13]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity, >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.2 μm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (readable to 0.1 mg)

-

Oven or vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Pipette a precise volume of the chosen solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13]

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe.

-

Immediately filter the solution through a 0.2 μm syringe filter into a pre-weighed, clean, and dry volumetric flask or vial. This step is critical to remove all undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution collected.

-

Gently evaporate the solvent from the vial under a stream of nitrogen or in a fume hood. For higher boiling point solvents like DMF or DMSO, a vacuum oven at an elevated but safe temperature is recommended to ensure complete removal.

-

Once all the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures any residual solvent is removed without sublimating the solute.

-

Weigh the vial containing the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility (g/L) = Mass of dissolved solid (g) / Volume of solution withdrawn (L)

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The logical flow of the quantitative solubility determination process is illustrated below.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. 3-Bromo-9H-carbazole | 1592-95-6 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. innospk.com [innospk.com]

- 4. Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply [hcchems.com]

- 5. scribd.com [scribd.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. echemi.com [echemi.com]

- 9. ossila.com [ossila.com]

- 10. achemtek.com [achemtek.com]

- 11. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 12. echemi.com [echemi.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermal Stability of 3-Bromocarbazole

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Thermal Stability of Carbazole (B46965) Derivatives

Carbazole and its derivatives are a critical class of nitrogen-containing heterocyclic aromatic compounds. They are extensively used as intermediates in the synthesis of pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials.[1][2] The thermal stability of these compounds is a crucial parameter that influences their synthesis, purification, storage, and performance in final applications.

3-Bromocarbazole, a key building block, is expected to exhibit high thermal stability due to its rigid aromatic carbazole core.[1] However, the presence of the bromine substituent may influence its decomposition profile. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal properties of this compound. TGA provides quantitative information about mass loss as a function of temperature, while DSC detects phase transitions and measures heat flow.

Expected Thermal Profile of this compound

Based on the analysis of various carbazole derivatives, this compound is anticipated to be a thermally stable compound. The decomposition of similar small molecule carbazole derivatives often occurs at temperatures significantly above 300°C. The melting point of this compound is reported to be in the range of 196-201 °C.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈BrN | |

| Molecular Weight | 246.10 g/mol | |

| Melting Point | 196-201 °C | |

| Appearance | White to beige solid/powder |

Table 2: Expected Thermal Decomposition Data for this compound (Hypothetical)

| Parameter | Expected Value |

| Onset of Decomposition (T_onset) | > 300 °C |

| Temperature at 5% Mass Loss (T_d5) | 320 - 350 °C |

| Temperature at Maximum Decomposition Rate (T_max) | 350 - 400 °C |

| Residual Mass at 600 °C | < 5% |

Note: The values in Table 2 are hypothetical and based on the expected behavior of structurally similar carbazole derivatives.

Experimental Protocols for Thermal Analysis

A detailed and systematic approach is necessary for the accurate assessment of the thermal stability of this compound. The following sections outline the standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA is employed to determine the thermal stability and decomposition profile of this compound by measuring the change in mass as a function of temperature in a controlled atmosphere.

Experimental Workflow for TGA

Caption: Workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a TGA pan (platinum or alumina).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as high-purity nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), the temperature at which 5% mass loss occurs (T_d5), and the percentage of residual mass at the end of the experiment.

DSC is utilized to identify phase transitions, such as melting, and to determine the heat of fusion of this compound.

Experimental Workflow for DSC

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Detailed DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 220 °C (above the expected melting point) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm. The heat of fusion is calculated by integrating the area under the melting peak.

Interpretation of Results and Logical Relationships

The data obtained from TGA and DSC analyses are interconnected and provide a comprehensive understanding of the thermal stability of this compound.

Caption: Logical relationship of thermal analysis data.

A sharp melting endotherm observed in the DSC analysis is indicative of a high degree of purity. The TGA data will define the upper-temperature limit for the handling and processing of this compound. A high decomposition temperature suggests good thermal stability, which is advantageous for applications requiring thermal processing, such as vacuum deposition in OLED fabrication.

Conclusion

The thermal analysis of this compound using TGA and DSC is fundamental to understanding its stability and behavior at elevated temperatures. Although direct experimental data is not widely published, a robust analytical approach can be formulated based on the known properties of carbazole derivatives. The compound is expected to be thermally stable, with decomposition commencing well above its melting point. The detailed experimental protocols provided in this guide offer a comprehensive framework for researchers to perform this analysis and generate a thorough thermal stability profile, which is essential for its application in drug development and materials science.

References

The Synthesis of 3-Bromocarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Synthesis: Electrophilic Bromination of Carbazole (B46965)

The most prevalent and reliable method for the synthesis of 3-Bromocarbazole is the direct electrophilic bromination of carbazole. This reaction leverages the electron-rich nature of the carbazole ring system, which directs substitution primarily to the 3 and 6 positions. For monosubstitution, careful control of stoichiometry and reaction conditions is paramount. N-Bromosuccinimide (NBS) has emerged as the reagent of choice for this transformation, offering milder reaction conditions and improved selectivity compared to elemental bromine.

Experimental Protocol: Synthesis of this compound using N-Bromosuccinimide

This protocol details a common laboratory procedure for the synthesis of this compound from carbazole and N-Bromosuccinimide in dimethylformamide (DMF).

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Distilled water

-

Sodium sulfate (B86663) (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve carbazole (1.0 g, 5.96 mmol) in dimethylformamide (15 mL).

-

Bromination: Cool the solution to 0°C using an ice bath. In a separate beaker, prepare a solution of N-bromosuccinimide (1.1 g, 5.98 mmol) in dimethylformamide. Add the NBS solution dropwise to the stirred carbazole solution at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Workup: Pour the reaction mixture into distilled water, which will cause a cream-colored precipitate to form.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with distilled water (3 x 20 mL).

-

Extraction: Dissolve the collected solid in ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a brown solid. Further purification can be achieved by crystallization from chloroform to obtain pure 3-Bromo-9H-carbazole as white crystals.[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Carbazole | 1.0 g (5.96 mmol) | [1][2] |

| N-Bromosuccinimide | 1.1 g (5.98 mmol) | [1][2] |

| Product | ||

| 3-Bromo-9H-carbazole | 692 mg (47% yield) | [1][2] |

| Melting Point | 200–201°C | [1] |

| Rf value | 0.43 (ethyl acetate/hexane, 1:6 v/v) | [1] |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from starting materials to the final purified product, as depicted in the diagram below.

Caption: Logical flow of the this compound synthesis.

Conclusion

The synthesis of this compound via electrophilic bromination with N-Bromosuccinimide is a robust and reproducible method, making it a staple in synthetic organic chemistry. The detailed protocol and associated data provided in this guide offer researchers and professionals a solid foundation for the preparation of this valuable synthetic intermediate. Further optimization of reaction conditions, such as solvent and temperature, may lead to improved yields and purity, depending on the specific application and scale of the synthesis. The continued importance of carbazole-containing compounds in various fields ensures that the synthesis of this compound will remain a relevant and essential transformation.

References

Theoretical Studies on the Electronic Structure of 3-Bromocarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of 3-Bromocarbazole, a key building block in the development of advanced organic electronic materials and pharmaceuticals. By leveraging computational chemistry, we can elucidate the fundamental electronic properties that govern its behavior, paving the way for the rational design of novel materials with tailored functionalities.

Introduction to this compound

This compound is a halogenated derivative of carbazole (B46965), an aromatic heterocyclic compound known for its electron-rich nature and excellent charge-transport properties. The introduction of a bromine atom at the 3-position modifies the electronic landscape of the carbazole core, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1][2] These modifications are critical as this compound serves as a versatile precursor for synthesizing materials used in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacologically active agents.[3][4] Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding these properties at a molecular level.

Theoretical Methodologies

The electronic structure of molecules like this compound is predominantly investigated using quantum mechanical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for this purpose.

-

Density Functional Theory (DFT): DFT is used to determine the ground-state electronic structure of the molecule. By solving the Kohn-Sham equations, it provides optimized molecular geometry, orbital energies (HOMO/LUMO), and the distribution of electron density. A popular functional for this type of molecule is the Becke, 3-Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets like 6-31G(d,p) or 6-311G**.[5]

-

Time-Dependent Density Functional Theory (TD-DFT): To understand the excited-state properties, such as UV-visible absorption and emission spectra, TD-DFT calculations are performed. This method calculates the energies of electronic transitions between molecular orbitals, which can be directly correlated with experimental spectroscopic data.

The following protocol outlines the standard procedure for a theoretical investigation of this compound's electronic structure.

-

Structure Input: The 3D molecular structure of this compound is built using molecular modeling software.

-

Geometry Optimization: A ground-state geometry optimization is performed using DFT, typically with the B3LYP functional and the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a larger basis set (e.g., 6-311++G(d,p)) to refine the electronic energies, including HOMO and LUMO levels.

-

Excited State Calculation: TD-DFT calculations are then carried out to compute the vertical excitation energies, which correspond to the molecule's absorption spectrum.

-

Data Analysis: The output files are analyzed to extract key data, including orbital energies, orbital distributions, transition energies, and oscillator strengths. Software like GaussSum can be used to calculate the percent contribution of different molecular fragments to each molecular orbital.

Analysis of Electronic Structure

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals (FMOs).

The HOMO and LUMO are critical in determining a molecule's electronic behavior.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The distribution of the LUMO can be influenced by substituents.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is the band gap. This gap is a key parameter that influences the optical and electronic properties of the material, including the color of emitted light in OLEDs.

Theoretical calculations provide quantitative values for the energies of the frontier orbitals. While values vary depending on the computational method, they provide crucial insights. For carbazole-based materials, DFT calculations are known to sometimes overestimate the HOMO-LUMO band gap compared to experimental results.

| Property | Calculated Value (eV) | Computational Method | Reference Context |

| Triplet Energy | 2.76 | DFT | For a bipolar host material derived from this compound. |

| HOMO-LUMO Gap | ~3.4 | DFT | For carbazole-based GUMBOS (a group of uniform materials based on organic salts). |

| HOMO | -9.25 | B3LYP/6-31G | For an Iridium dendrimer containing a carbazole unit. |

| LUMO | -8.30 | B3LYP/6-31G | For an Iridium dendrimer containing a carbazole unit. |

Note: The values presented are for derivatives and related structures, illustrating typical energy ranges. Specific values for this compound itself require dedicated calculations.

The structural arrangement of atoms is fundamental to the electronic properties. The diagram below represents the connectivity of this compound.

Conclusion

Theoretical studies provide a powerful framework for understanding the electronic structure of this compound. Through methods like DFT and TD-DFT, it is possible to calculate and analyze key parameters such as HOMO-LUMO energies, band gaps, and electronic transitions. This knowledge is crucial for researchers in materials science and drug development, enabling the prediction of molecular properties and guiding the synthesis of new carbazole derivatives with enhanced performance for applications in OLEDs, solar cells, and beyond. The synergy between computational modeling and experimental investigation accelerates the discovery of next-generation organic materials.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromocarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or its ester) and an organic halide or triflate has become an indispensable tool in medicinal chemistry and materials science due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials.

3-Bromocarbazole is a key building block for the synthesis of a diverse range of 3-substituted carbazole (B46965) derivatives. The carbazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties. The Suzuki coupling of this compound provides a direct and efficient route to 3-arylcarbazoles, which are of significant interest for the development of novel therapeutic agents, particularly as kinase inhibitors.

These application notes provide a comprehensive overview, detailed experimental protocols, and a summary of reaction conditions for the Suzuki coupling of this compound with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) center, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the 3-arylcarbazole product, regenerating the palladium(0) catalyst.

An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction efficiency and yield.

Data Presentation: Suzuki Coupling of this compound Derivatives

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound and its derivatives with various arylboronic acids. Please note that reaction conditions may require optimization for specific substrates.

| Entry | Carbazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | N-Boc-3-bromocarbazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 100 | 16 | ~90 |

| 3 | This compound | 2-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 24 | ~80 |

| 4 | This compound | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | ~75 |

| 5 | 6-Bromo-1,4-dimethyl-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 48 | High |

| 6 | 3-Bromo-9H-carbazole | 5-Formyl-2-thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethanol | 75 | 6 | Good |

Yields are approximate and based on literature for similar substrates and may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a general method for the synthesis of 3-arylcarbazoles. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent system (e.g., 4:1 mixture of 1,4-Dioxane and Water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate (B1210297)

-

Brine solution

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-arylcarbazole.

Protocol 2: Microwave-Assisted Suzuki Coupling of N-Unprotected this compound

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

Cs₂CO₃ (2.0 eq)

-

Solvent system: 1,4-Dioxane/Ethanol/H₂O (ratio may vary)

-

Microwave reactor vials

Procedure:

-

In a microwave reactor vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 eq).

-

Add the solvent system to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Visualizations

Application Notes and Protocols for Stille Coupling Optimization in 3-Bromocarbazole Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2][3] Its broad functional group tolerance and the stability of organotin reagents to air and moisture make it an invaluable tool in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[2][4] Carbazole (B46965) and its derivatives are important structural motifs found in a wide range of biologically active compounds and functional materials. The functionalization of the carbazole core, specifically at the 3-position, is a key strategy in the development of new therapeutic agents and organic electronic materials.

These application notes provide a comprehensive guide to the optimization of the Stille coupling reaction for the functionalization of 3-bromocarbazole. Detailed protocols for the coupling of this compound with various organostannanes (allyl, vinyl, aryl, and heteroaryl) are presented, along with tabulated data to facilitate the selection of optimal reaction conditions.

Reaction Principle

The catalytic cycle of the Stille reaction is a well-established process involving a palladium(0) catalyst. The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.[2]

-

Transmetalation: The organostannane reagent transfers its organic group (R) to the palladium center, with the concomitant formation of a trialkyltin bromide byproduct. This step is often the rate-determining step in the catalytic cycle.[5]

-

Reductive Elimination: The two organic groups on the palladium intermediate couple and are eliminated as the functionalized carbazole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Data Presentation: Optimization of Stille Coupling Conditions for this compound

The following tables summarize the reaction conditions and outcomes for the Stille coupling of this compound with various organostannanes. These data provide a basis for selecting the optimal catalyst, ligand, solvent, and temperature for a desired transformation.

Table 1: Optimization of Allylation of this compound

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | 110 | 16 | Mixture of isomers | [1] |

| 2 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Toluene | 100 | 16 | 85 | [1] |

| 3 | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 100 | 12 | 92 | [1] |

| 4 | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 24 | 78 | [1] |

Table 2: Representative Conditions for Vinylation, Arylation, and Heteroarylation of this compound

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 88 |

| 2 | Phenyltributylstannane | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 110 | 18 | 95 |

| 3 | 2-(Tributylstannyl)thiophene (B31521) | Pd(PPh₃)₄ (5) | - | DMF | 100 | 16 | 91 |

| 4 | 2-(Tributylstannyl)pyridine | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 110 | 24 | 82 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Anhydrous solvents are crucial for the success of the reaction.

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]

Protocol 1: General Procedure for the Stille Coupling of this compound with Tributyl(vinyl)stannane

Materials:

-

This compound

-

Tributyl(vinyl)stannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), followed by anhydrous toluene to achieve a concentration of approximately 0.1 M.

-

Add tributyl(vinyl)stannane (1.2 equiv).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Under a positive pressure of inert gas, add Pd(PPh₃)₄ (5 mol%).

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-vinylcarbazole.

Protocol 2: General Procedure for the Stille Coupling of this compound with Phenyltributylstannane

Materials:

-

This compound

-

Phenyltributylstannane

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos

-

Anhydrous dioxane

-

Cesium fluoride (CsF)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenyltributylstannane (1.2 equiv), and CsF (2.0 equiv).

-

Add anhydrous dioxane to achieve a concentration of approximately 0.1 M.

-

In a separate vial, pre-mix Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous dioxane.

-

Degas the main reaction flask by bubbling with nitrogen or argon for 15-20 minutes.

-

Under a positive pressure of inert gas, add the catalyst/ligand pre-mixture to the reaction flask.

-

Heat the reaction mixture to 110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-